1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride
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Description
Scientific Research Applications
Antimycobacterial Activity
Researchers have explored novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting compounds with a N-[2-(piperazin-1-yl)ethyl] moiety, demonstrating significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These findings suggest a new direction for further structure-activity relationship (SAR) studies, aiming to develop effective antimycobacterial agents (Lv et al., 2017).
ACAT-1 Inhibitor for Incurable Diseases
A clinical candidate named K-604 has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with considerable selectivity over ACAT-2. The introduction of a piperazine unit enhanced the aqueous solubility and oral absorption of this compound, which could be beneficial for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been reported, with several compounds exhibiting good anticancer activity against various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) (Kumar et al., 2013).
Antimicrobial Activity
Several studies have synthesized new derivatives incorporating the piperazine moiety, demonstrating variable and modest antimicrobial activity against a range of bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on structural modifications of this core chemical structure (Patel et al., 2011).
Properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5.2ClH/c1-2-19-8-7-17-15(19)20-11-9-18(10-12-20)13-14-3-5-16-6-4-14;;/h3-8H,2,9-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSKFIQMAZQGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC3=CC=NC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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